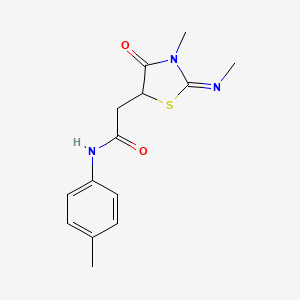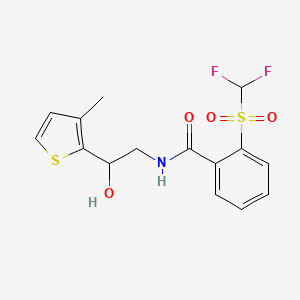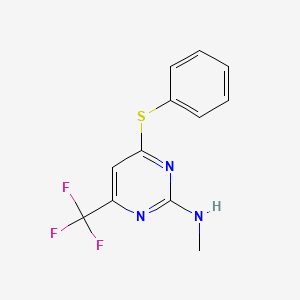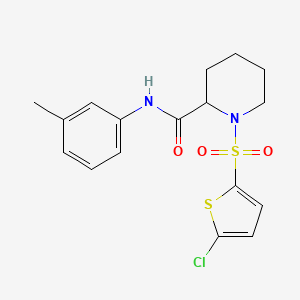
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties and mechanism of action.
Wirkmechanismus
CP-55940 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors, which are found in high concentrations in the brain and immune system, respectively. The compound binds to these receptors and activates them, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite, mood, and memory. The compound has also been shown to have potential anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CP-55940 in scientific research is its high potency and selectivity for cannabinoid receptors, which allows for precise modulation of these receptors. However, one of the limitations of using CP-55940 is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CP-55940 in scientific research. One area of interest is the development of novel therapeutic agents that target the cannabinoid receptors for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of the role of cannabinoid receptors in the regulation of the immune system and the development of immunomodulatory agents. Additionally, further studies are needed to better understand the potential side effects and toxicity of CP-55940 and to develop safer and more effective compounds for scientific research.
Synthesemethoden
The synthesis of CP-55940 involves a multi-step process that includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-methylpiperidine-2-carboxamide, followed by the addition of m-toluidine. The final product is then purified using column chromatography to obtain a pure form of CP-55940.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been used in various scientific research studies to investigate its potential therapeutic applications. The compound has been shown to have a high affinity for cannabinoid receptors in the brain, which play a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and memory.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-5-4-6-13(11-12)19-17(21)14-7-2-3-10-20(14)25(22,23)16-9-8-15(18)24-16/h4-6,8-9,11,14H,2-3,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGADQUOUSUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)
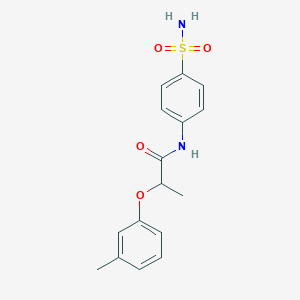
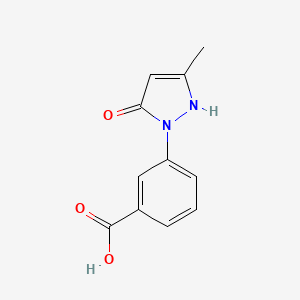
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2851190.png)
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2851191.png)

![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
